2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine
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Overview
Description
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a difluoromethyl group and an ethynyl group attached to an imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with an imidazole precursor under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated imidazo[1,2-b]pyridazine in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Difluoromethyl Group: The difluoromethyl group is typically introduced using a difluoromethylating reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency.
Use of Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction control and scalability.
Purification Techniques: Employing advanced purification methods like crystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to 2-(methyl)-3-ethynylimidazo[1,2-b]pyridazine.
Substitution: Formation of substituted imidazo[1,2-b]pyridazines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which is crucial in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine
- 2-(Difluoromethyl)-3-ethynylimidazo[1,2-a]pyrazine
- 2-(Difluoromethyl)-3-ethynylimidazo[1,2-c]pyrimidine
Comparison
- Uniqueness : The presence of both difluoromethyl and ethynyl groups in 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine provides a unique combination of electronic and steric properties, enhancing its biological activity and selectivity.
- Activity Profile : Compared to similar compounds, it may exhibit superior potency and selectivity towards certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C9H5F2N3 |
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Molecular Weight |
193.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H5F2N3/c1-2-6-8(9(10)11)13-7-4-3-5-12-14(6)7/h1,3-5,9H |
InChI Key |
TVFBOJWQFDDGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=C2N1N=CC=C2)C(F)F |
Origin of Product |
United States |
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